molecular formula C13H18N2O4 B12565130 tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate CAS No. 185245-61-8

tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate

Cat. No.: B12565130
CAS No.: 185245-61-8
M. Wt: 266.29 g/mol
InChI Key: ZTPSQXGYXPOYKW-UHFFFAOYSA-N
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Description

tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate is an organic compound that features a tert-butyl ester group attached to a pyridine ring substituted with a glycyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate typically involves the reaction of 6-hydroxypyridine-3-carboxylic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with biological pathways. The glycyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl (6-methylpyridin-3-yl)carbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate is unique due to the presence of the glycyl group attached to the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

185245-61-8

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl 2-[6-(2-aminoacetyl)pyridin-3-yl]oxyacetate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)8-18-9-4-5-10(15-7-9)11(16)6-14/h4-5,7H,6,8,14H2,1-3H3

InChI Key

ZTPSQXGYXPOYKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(C=C1)C(=O)CN

Origin of Product

United States

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